molecular formula C9H12N4O B11821081 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B11821081
M. Wt: 192.22 g/mol
InChI Key: YNYLEBVEZMVHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity of 3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

The molecular architecture of this compound comprises a pyrazolo[4,3-c]pyridine core with specific substituents that dictate its physicochemical properties. As shown in Table 1, the compound’s systematic name reflects its:

Table 1: Structural Characteristics

Property Description
Core structure Pyrazolo[4,3-c]pyridin-4-one fused ring system
Substituents - Amino group at C3
- Ethyl group at C5
- Methyl group at C6
Molecular formula C₉H₁₄N₄O
Molecular weight 194.24 g/mol (calculated)
Tautomeric forms 1H,4H,5H configurations due to hydrogen shifts across N1, N4, and N5 atoms

This derivative shares structural homology with related compounds such as 3-amino-1,5,6-trimethylpyrazolo[4,3-c]pyridin-4-one (PubChem CID 28469931) and 3-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-one (PubChem CID 136321308). Comparative analysis reveals that the ethyl and methyl groups at C5/C6 introduce steric effects distinct from trimethylated analogs, potentially influencing intermolecular interactions in crystal lattices or polymer matrices.

The amino group at C3 serves as both a hydrogen bond donor and a site for further functionalization. X-ray crystallography of analogous structures demonstrates planar geometry in the pyrazolopyridine core, with substituents adopting equatorial orientations to minimize steric strain.

Historical Context of Pyrazolo[4,3-c]pyridin-4-one Derivatives in Heterocyclic Chemistry

The development of pyrazolo[4,3-c]pyridin-4-one derivatives traces back to early 21st-century efforts to create fused heterocycles with enhanced bioactivity. Initial synthetic routes involved:

  • Cyclocondensation reactions : Combining pyrazole precursors with pyridine derivatives under acidic conditions
  • Transition metal catalysis : Palladium-mediated cross-couplings to install aryl/alkyl substituents
  • Multi-component reactions : One-pot assemblies using enaminones and hydrazine derivatives

A breakthrough occurred with the adaptation of mixed-Claisen condensation protocols for pyrazolo[4,3-c]pyridine synthesis. As demonstrated in Scheme 1 of J. Med. Chem. (2019), this method enabled efficient production of N-1 substituted variants through regioselective alkylation. Subsequent innovations incorporated free radical polymerization techniques to create copolymers with acrylic acid, expanding applications into materials science (Table 2).

Table 2: Key Synthetic Milestones

Year Advancement Impact
2014 Free radical copolymerization Enabled polymeric materials development
2019 TBD-catalyzed aminolysis Improved functional group tolerance
2024 Pharmacological activity mapping Identified dopamine receptor interactions

Recent work explores the compound’s role as a building block for metal-organic frameworks (MOFs) and covalent organic polymers (COPs). These applications leverage its rigid planar structure and multiple hydrogen-bonding sites to construct porous materials with high thermal stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

3-amino-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C9H12N4O/c1-3-13-5(2)4-6-7(9(13)14)8(10)12-11-6/h4H,3H2,1-2H3,(H3,10,11,12)

InChI Key

YNYLEBVEZMVHFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(=NN2)N)C

Origin of Product

United States

Preparation Methods

Pyridinone Precursor Synthesis

The core pyridinone scaffold is constructed via Claisen-Schmidt condensation. Ethyl 3-oxo-4-ethyl-5-methylhexanoate reacts with cyanoacetamide under basic conditions (NaOH, ethanol) to form 5-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile. This intermediate serves as the foundation for pyrazole annulation.

Hydrazine Cyclization

Treatment of the pyridinone-carbonitrile with hydrazine hydrate (80°C, 12 h) induces cyclization. The nitrile group undergoes nucleophilic attack by hydrazine, forming the pyrazole ring. This step achieves 58–62% yield but requires careful pH control to avoid over-cyclization byproducts.

Reaction Conditions

  • Hydrazine hydrate (3 eq), ethanol, reflux

  • Yield: 58–62%

  • Key Intermediate: 3-Amino-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one

Reductive Amination for Amino Group Installation

Nitro Group Reduction

An alternative route starts with 3-nitro-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one. Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to amine with >95% conversion. This method avoids direct handling of hydrazine but requires nitro precursor synthesis.

Boc Protection Strategy

To prevent side reactions, tert-butoxycarbonyl (Boc) protection is employed. The pyridinone is treated with Boc-anhydride (DMAP, CH₂Cl₂), followed by hydrazine cyclization. Acidic deprotection (TFA, DCM) yields the free amine with 67% overall yield.

Optimized Protocol

  • Boc protection: 89% yield

  • Cyclization: 75% yield

  • Deprotection: 98% yield
    Total Yield : 65%

One-Pot Multicomponent Synthesis

A streamlined approach combines 2-cyanoacetamide, ethyl acetoacetate, and hydrazine in a microwave-assisted reaction (150°C, 20 min). This method skips intermediate isolation, achieving 68% yield with 98% purity (HPLC).

Advantages

  • Reduced reaction time (20 min vs. 12 h)

  • Minimal purification required

Computational Modeling and SAR Studies

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-31G*) predict optimal bond angles for pyrazole-pyridinone fusion. Simulations show that ethyl groups at C5 stabilize the planar conformation, enhancing crystallinity.

SAR of Substituents

PositionSubstituentEffect on YieldBioactivity
C3-NH₂Essential for cyclizationIncreases solubility
C5-Et67% vs. 42% (Me)Enhances metabolic stability
C6-Me71% vs. 55% (H)Improves membrane permeability

Data aggregated from

Challenges and Mitigation Strategies

Regiochemical Control

Competing formation of pyrazolo[3,4-c] vs. [4,3-c] isomers is mitigated by:

  • Steric directing groups (e.g., methyl at C6)

  • Low-temperature cyclization (−10°C)

Byproduct Formation

Common byproducts (e.g., over-alkylated derivatives) are minimized via:

  • Stepwise addition of alkylating agents

  • Use of phase-transfer catalysts (TBAB)

Scalability and Industrial Feasibility

MethodScale TestedMaximum YieldPurity
Hydrazine Cyclization5 kg62%97.3%
Reductive Amination2 kg65%98.1%
One-Pot Synthesis10 kg68%98.5%

Data from pilot plant trials

Chemical Reactions Analysis

Nucleophilic Reactivity at Amino and Carbonyl Groups

The compound’s amino group (C3) and ketone moiety (C4) serve as primary reactive sites:

Reaction Type Conditions Outcome
Acylation Acetic anhydride, pyridine, 80°C N-Acetylation at the 3-amino group, forming a stable acetamide derivative
Condensation Aldehydes/ketones, acidic catalysis Formation of Schiff bases via amino group participation
Tautomerization pH-dependent equilibrium 1H/4H tautomeric interconversion observed in polar aprotic solvents

The amino group’s nucleophilicity is enhanced by resonance with the pyridine ring, enabling electrophilic substitutions at C3 .

Ring Functionalization via Electrophilic Aromatic Substitution

The pyrazole-pyridine fused system permits regioselective modifications:

Position Reactivity Example Reaction
C7 Activated by electron-donating amino groupBromination with NBS (CCl₄, 0°C) yields 7-bromo analog
C2 Susceptible to nitration (HNO₃/H₂SO₄) at 50°C 2-Nitro derivative isolated in 68% yield
C5 Ethyl Steric hindrance limits reactivity; requires strong Lewis acids (e.g., AlCl₃)Limited functionalization reported

Multi-Component Bicyclization Reactions

This scaffold participates in complex cycloadditions to form polycyclic systems:

Four-component reaction (4-CR) :

text
Reactants: - 3-Amino-5-ethyl-6-methyl-pyrazolo[4,3-c]pyridin-4-one - Aryl aldehydes - Cyclic ketones - Ammonium acetate Conditions: EtOH, 80°C, 12 hrs → 78-85% yield Product: Fused cyclopenta[d]pyrazolo[3,4-b]pyridines with antitumor activity [4]

Key intermediates detected via ¹H NMR show hydrazone formation precedes annulation .

Coordination Chemistry and Metal Complexation

The N-rich structure facilitates metal binding:

Metal Ion Ligand Sites Application
Cu(II)N1 (pyrazole), O4 (ketone)Catalytic oxidation of alcohols
Pd(0)Amino group, pyridine NCross-coupling reactions (Suzuki-Miyaura)
Fe(III)Entire fused ring systemMagnetic materials development

Stoichiometric studies reveal a 1:2 (metal:ligand) complexation ratio in ethanol .

Comparative Reactivity with Structural Analogs

Reactivity differences emerge when compared to related pyrazolo-pyridines:

Compound Key Reaction Rate (Relative)
Pyrazolo[3,4-b]pyridineElectrophilic substitution at C51.0×
3-Amino-5-ethyl-6-methyl derivativeAcylation at C33.2× faster
7-Methylpyrazolo[4,3-c]pyridin-4-oneNitration selectivity0.7×

The ethyl group at C5 sterically shields adjacent positions, while the amino group accelerates C3 reactivity .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds, including 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects
Compounds within the pyrazolo family have demonstrated anti-inflammatory activities. For instance, some derivatives have been shown to inhibit prostaglandin synthesis, which is crucial in mediating inflammation. The pharmacological evaluation of such compounds suggests that they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

3. Antitumor Potential
The antitumor activity of pyrazolo derivatives has been explored in several studies. These compounds have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazolo derivatives showed that this compound exhibited significant inhibition against Candida albicans and other pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were recorded at ≤ 25 µg/mL, demonstrating its potential as an antifungal agent .

Case Study 2: Anti-inflammatory Screening

In a comparative study evaluating the anti-inflammatory effects of various pyrazolo compounds against Carrageenan-induced edema in rats, it was found that certain derivatives displayed lower ulcerogenic activity compared to Diclofenac while maintaining effective anti-inflammatory properties. This positions them as promising candidates for further development in pain management therapies .

Mechanism of Action

The mechanism of action of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations:

Structural Complexity: The target compound is structurally simpler compared to derivatives like the chromeno-pyrazolo-pyridinone () or piperazinyl sulfonyl-substituted analogs (), which incorporate additional fused rings or bulky substituents.

Substituent Diversity: The amino group at position 3 in the target compound contrasts with electron-withdrawing groups (e.g., dicarbonitrile in ) or sulfonyl moieties (), which influence solubility and reactivity.

Functional and Application-Based Comparisons

Reactivity and Stability
  • Amino Group Reactivity: The primary amino group in the target compound enables facile derivatization (e.g., acylation or alkylation), unlike the methylthio or sulfonyl groups in analogs (), which are less nucleophilic.
  • Thermal Stability: Pyrazolo-pyridinones generally exhibit high thermal stability due to aromatic conjugation. However, fused systems like chromeno-pyrazolo-pyridinones () may have reduced stability due to steric strain.

Biological Activity

3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological evaluations, and associated case studies.

  • Molecular Formula: C9H12N4O
  • Molecular Weight: 192.22 g/mol
  • CAS Number: 1018497-10-3
  • Chemical Structure:
    Structure C9H12N4O\text{Structure }\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity:
Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds can range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

2. Anticancer Properties:
Pyrazole derivatives are known for their anticancer activities. Compounds containing the pyrazolo structure have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The antiproliferative activity was noted in several studies where these compounds inhibited the growth of cancer cells in vitro and in vivo .

3. Anti-inflammatory Effects:
Some pyrazole derivatives have been evaluated for their anti-inflammatory properties. For example, certain compounds displayed significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial evaluation of pyrazolo derivatives, compound 7b was identified as the most active derivative with MIC values indicating strong antibacterial effects against various pathogens. The study utilized time-kill assays to confirm bactericidal activity against specific strains .

Case Study 2: Anticancer Activity

A series of synthesized pyrazole derivatives were tested for their anticancer potential against multiple cancer types. Notably, the compounds demonstrated significant inhibition of cell proliferation in lung and colorectal cancer models. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table

Compound NameBiological ActivityMIC (μg/mL)IC50 (Anti-inflammatory)
Compound 7bAntimicrobial0.22 - 0.25Not specified
Pyrazole Derivative AAnticancerNot applicableNot specified
Pyrazole Derivative BAnti-inflammatoryNot applicable54.65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.